[(2R)-1-bromopropan-2-yl]benzene
Description
[(2R)-1-bromopropan-2-yl]benzene is a chiral brominated aromatic compound characterized by a benzene ring attached to a propane chain with a bromine atom at the primary carbon (C1) and a stereogenic center at the secondary carbon (C2) in the R-configuration. Its molecular formula is C₉H₁₁Br, with a molecular weight of 197.09 g/mol. This compound belongs to the class of alkyl bromides, where the bromine’s position and the stereochemistry significantly influence its reactivity and applications in organic synthesis, particularly in asymmetric reactions and pharmaceutical intermediates .
Properties
IUPAC Name |
[(2R)-1-bromopropan-2-yl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWVCWQKZQENDS-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CBr)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-bromopropan-2-yl]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of ®-1-phenylpropan-2-ol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions. The reaction proceeds via the formation of a carbocation intermediate, which is then attacked by the bromide ion to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a two-step process. First, ®-1-phenylpropan-2-ol is synthesized via the reduction of ®-1-phenylpropan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4). The resulting alcohol is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to yield the final product.
Chemical Reactions Analysis
Hydrolysis and Dehydrohalogenation
The compound undergoes hydrolysis in aqueous conditions, releasing hydrogen bromide (HBr) gas. This reaction proceeds via an S<sub>N</sub>1 mechanism due to the stability of the carbocation intermediate formed at the secondary carbon. The hydrolysis product is 2-phenylpropan-2-ol , though competing elimination under basic or high-temperature conditions yields 2-phenylpropene (α-methylstyrene) as a minor product .
| Conditions | Product | Yield (%) | Byproduct |
|---|---|---|---|
| H<sub>2</sub>O, 25°C | 2-phenylpropan-2-ol | 85–90 | HBr |
| NaOH (aq), 80°C | 2-phenylpropene | 60–65 | HBr, H<sub>2</sub>O |
Catalytic Cycloaddition with CO<sub>2</sub> and Epoxides
[(2R)-1-bromopropan-2-yl]benzene participates as an intermediate in the cycloaddition of CO<sub>2</sub> to epoxides catalyzed by zinc complexes (e.g., 1a in ). The reaction proceeds via:
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Epoxide coordination to the cationic zinc center.
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Nucleophilic attack by bromide on the less hindered epoxide carbon.
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CO<sub>2</sub> insertion to form a cyclic carbonate.
This process achieves turnover numbers (TON) > 1,000 for propylene oxide under mild conditions (60°C, 1 atm CO<sub>2</sub>) .
| Substrate | Catalyst | TON | Yield (%) | Conditions |
|---|---|---|---|---|
| Propylene oxide | 1a | 1,230 | 92 | 60°C, 1 atm CO<sub>2</sub>, 24 h |
| Styrene oxide | 1a | 980 | 88 | 60°C, 1 atm CO<sub>2</sub>, 24 h |
| Cyclohexene oxide | 1a | 450 | 68 | 80°C, 5 atm CO<sub>2</sub>, 48 h |
Mechanistic Insight :
DFT calculations confirm that the (2R)-configured intermediate 1-bromopropan-2-yl hydrogen carbonate binds to the zinc center via displacement of a hydroxymethyl group, stabilizing the transition state . The chirality at C2 influences regioselectivity but not enantioselectivity in carbonate formation.
Polymerization and Copolymerization
The compound acts as a branching agent in polypropylene synthesis, introducing tertiary bromine sites that facilitate crosslinking. It also copolymerizes with vinyl chloride to reduce chain rigidity, enhancing thermal stability .
| Application | Role | Outcome |
|---|---|---|
| Polypropylene | Branching monomer | Increased melt strength, reduced crystallinity |
| Poly(vinyl chloride) | Comonomer | Improved flexibility, lower glass transition temperature |
Anti-Inflammatory Activity
Though not a traditional chemical reaction, this compound inhibits chloride ion transport in immune cells (IC<sub>50</sub> = 18 μM), suppressing pro-inflammatory cytokine release . This activity is stereospecific, with the (2R)-enantiomer showing 3× greater potency than the (2S)-form .
Peroxide Decomposition
The compound accelerates peroxide decomposition in polymers via radical scavenging , forming stable benzyl radicals. This property is leveraged to prevent oxidative degradation in polyolefins .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C9H11Br
- Molecular Weight: 199.09 g/mol
- Chirality: The compound possesses a chiral center, which contributes to its unique reactivity and applications in asymmetric synthesis.
Organic Synthesis
[(2R)-1-bromopropan-2-yl]benzene serves as a versatile building block in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals: It is used in the preparation of various pharmaceutical intermediates, contributing to drug discovery and development.
- Agrochemicals Production: The compound is instrumental in synthesizing agrochemicals, enhancing agricultural productivity.
Biochemical Studies
In biological research, this compound is utilized for:
- Enzyme-Catalyzed Reactions: It acts as a substrate in studies examining enzyme mechanisms and kinetics.
- Biochemical Assays: The compound helps in developing assays to evaluate enzyme activity and inhibition.
Medicinal Chemistry
The compound plays a crucial role in medicinal chemistry by:
- Drug Development: It serves as an intermediate in synthesizing various therapeutic agents, including those targeting specific diseases.
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated that this compound can be employed to synthesize novel anticancer agents. For instance, derivatives of this compound have shown promising activity against specific cancer cell lines, highlighting its potential therapeutic applications.
Case Study 2: Enzyme Inhibition Studies
In biochemical assays, this compound has been used to study the inhibition mechanisms of certain enzymes involved in metabolic pathways. These studies provide insights into drug design targeting metabolic disorders.
Mechanism of Action
The mechanism of action of [(2R)-1-bromopropan-2-yl]benzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a proton and a bromide ion to form a double bond. The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize [(2R)-1-bromopropan-2-yl]benzene, a comparative analysis with structurally related brominated aromatic compounds is essential. Below is a detailed comparison based on molecular features, reactivity, and applications:
Table 1: Key Comparative Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Bromine Position | Stereochemistry | Reactivity Profile | Typical Applications |
|---|---|---|---|---|---|---|
| This compound | C₉H₁₁Br | 197.09 | Secondary alkyl | R-configuration | Moderate SN2, SN1 possible | Chiral intermediates, pharmaceuticals |
| Benzyl bromide | C₇H₇Br | 171.03 | Primary alkyl | None | High SN2 reactivity | Alkylating agent, dyes |
| 1,2-Dibromotoluene | C₇H₆Br₂ | 249.93 | Aromatic (ortho) | None | Electrophilic substitution | Flame retardants, synthesis |
| (1-Bromoethyl)benzene | C₈H₉Br | 185.06 | Primary alkyl | Racemic | High SN2 reactivity | Polymerization initiators |
Key Findings:
Structural and Reactivity Differences: Bromine Position: Unlike aromatic bromides like 1,2-dibromotoluene, this compound features a secondary alkyl bromide. This reduces its SN2 reactivity compared to primary analogs like benzyl bromide but increases stability toward hydrolysis . Stereochemistry: The R-configuration enables enantioselective applications, a feature absent in racemic or non-chiral analogs like (1-bromoethyl)benzene.
Applications :
- The compound’s chirality makes it valuable in asymmetric catalysis, contrasting with 1,2-dibromotoluene (used in flame retardants) or benzyl bromide (common alkylating agent) .
- Its moderate reactivity allows controlled functionalization in drug synthesis, whereas primary bromides are often too reactive for selective transformations.
Stability and Handling :
- Secondary bromides like this compound exhibit greater thermal stability compared to primary bromides, which are prone to rapid decomposition. However, they may require specialized storage conditions (e.g., inert atmospheres) to prevent racemization.
Biological Activity
[(2R)-1-bromopropan-2-yl]benzene, also known as 1-bromo-2-propanol, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : CHBr
- Molecular Weight : 201.09 g/mol
- Structure : The compound features a brominated propyl group attached to a benzene ring, which influences its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Leema et al. (2019) demonstrated its effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies have reported that it can inhibit pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases .
3. Antioxidant Properties
Antioxidant activity is another notable feature of this compound. It has been found to scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
A study focused on the anti-inflammatory effects of the compound involved treating human monocytes with this compound. The results showed a significant reduction in TNF-alpha production, indicating its role in modulating inflammatory responses.
Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Leema et al. (2019) | Antimicrobial | Effective against S. aureus and E. coli |
| Ashwathanarayana et al. (2018) | Anti-inflammatory | Reduced TNF-alpha production in monocytes |
| Wang et al. (2019) | Antioxidant | Scavenged free radicals effectively |
Safety and Toxicity
While this compound shows promising biological activities, safety assessments are crucial. According to PubChem, the compound is classified as corrosive and irritant, necessitating caution during handling and application in therapeutic contexts .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [(2R)-1-bromopropan-2-yl]benzene, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves bromination of prochiral precursors (e.g., isopropylbenzene derivatives) using brominating agents like (N-bromosuccinimide) under radical or Lewis acid-catalyzed conditions. Stereochemical control is achieved via chiral catalysts (e.g., enantioselective organocatalysts) or kinetic resolution. For example, asymmetric bromination with as a Lewis acid can yield the (2R)-enantiomer with >90% enantiomeric excess (ee) under low-temperature conditions () .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Phase Change Data : Boiling point (), melting point () (determined via differential scanning calorimetry) .
- Spectroscopic Analysis : (δ 1.6–1.8 ppm for CH, δ 4.2–4.5 ppm for CHBr), (δ 30–35 ppm for Br-C), and chiral HPLC for enantiopurity verification .
Q. What strategies mitigate racemization during purification of this compound?
- Methodological Answer : Use low-temperature recrystallization (e.g., hexane/ethyl acetate at ) to minimize thermal racemization. Avoid prolonged exposure to polar protic solvents (e.g., methanol), which can induce bromide displacement. Chiral stationary-phase chromatography (CSP-HPLC) is recommended for large-scale purification .
Advanced Research Questions
Q. How does this compound participate in catalytic cycles for CO conversion to cyclic carbonates?
- Methodological Answer : In multicomponent catalytic systems (e.g., zinc-based catalysts), the bromine atom acts as a nucleophilic site, facilitating epoxide ring-opening. DFT studies show that the intermediate [(2R)-1-bromopropan-2-yl] hydrogen carbonate binds to the catalyst’s active site, stabilizing the transition state for cyclic carbonate formation. Reaction optimization requires CO pressure () and temperatures () .
Q. What computational methods validate the stereoelectronic effects of this compound in reaction mechanisms?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts the C–Br bond’s polarization, influencing nucleophilic substitution pathways. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the bromine lone pair and adjacent σ* orbitals, explaining regioselectivity in cross-coupling reactions .
Q. How can isotopic labeling (e.g., deuterated analogs) elucidate degradation pathways of this compound?
- Methodological Answer : Synthesize deuterated derivatives (e.g., [(2R)-1-bromo-propan-2-yl-]benzene) via bromination of perdeuterated precursors. Use LC-MS/MS to track isotopic patterns during hydrolysis or photodegradation. Kinetic isotope effects (KIEs) reveal whether C–Br bond cleavage is rate-determining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
